molecular formula C10H15ClN4O B1391388 4-Chloro-6-(2,6-dimethylmorpholin-4-yl)pyrimidin-2-amine CAS No. 1197574-90-5

4-Chloro-6-(2,6-dimethylmorpholin-4-yl)pyrimidin-2-amine

Cat. No. B1391388
M. Wt: 242.7 g/mol
InChI Key: GWQLZVMRZCOFGS-UHFFFAOYSA-N
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Description

“4-Chloro-6-(2,6-dimethylmorpholin-4-yl)pyrimidin-2-amine” is a chemical compound with the molecular formula C10H15ClN4O . Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the use of organolithium reagents. Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products . In another study, 25 4,6-diphenylpyrimidin-2-amine derivatives containing a guanidine moiety were synthesized .


Molecular Structure Analysis

The molecular structure of “4-Chloro-6-(2,6-dimethylmorpholin-4-yl)pyrimidin-2-amine” consists of 10 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, 4 nitrogen atoms, and 1 oxygen atom.


Chemical Reactions Analysis

Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Chloro-6-(2,6-dimethylmorpholin-4-yl)pyrimidin-2-amine” include its molecular weight, which is 242.7 g/mol.

Scientific Research Applications

Antimicrobial and Antitubercular Activities

4-Chloro-6-(2,6-dimethylmorpholin-4-yl)pyrimidin-2-amine derivatives have been synthesized and examined for their antimicrobial activity against various bacterial and fungal strains. Additionally, in vitro antituberculosis activity against Mycobacterium tuberculosis has been explored, indicating potential for antibacterial and antituberculosis drug development (Chandrashekaraiah et al., 2014).

Antifungal Effect

Certain derivatives of 4-Chloro-6-(2,6-dimethylmorpholin-4-yl)pyrimidin-2-amine have shown significant antifungal effects against fungi like Aspergillus terreus and Aspergillus niger. This highlights their potential as antifungal agents (Jafar et al., 2017).

Antiangiogenic Properties

These compounds, particularly some synthesized from 4-chloro-6-methoxy- N,N -dimethyl pyrimidin-2-amine, have been studied for their antiangiogenic effects. Theoretical calculations suggest significant results, making them candidates for antiangiogenic therapies (Jafar & Hussein, 2021).

Analgesic and Anti-Inflammatory Activity

Some pyrimidine derivatives exhibit promising analgesic and anti-inflammatory activities, making them of interest in the development of treatments for pain and inflammation (Abu‐Hashem & Youssef, 2011).

Corrosion Inhibition

Pyrimidinic Schiff bases, including 4-chloro-benzylidene-pyrimidine-2-yl-amine, have been effective as corrosion inhibitors for mild steel in hydrochloric acid solutions, suggesting applications in materials science and engineering (Ashassi-Sorkhabi et al., 2005).

Antibacterial Activity

Certain derivatives, such as 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines, have demonstrated excellent antibacterial activity against various bacteria, including Vibrio cholerae and Staphylococcus aureus, indicating potential for the development of new antibacterial agents (Thanusu et al., 2010).

Future Directions

The future directions for “4-Chloro-6-(2,6-dimethylmorpholin-4-yl)pyrimidin-2-amine” and similar compounds could involve further exploration of their potential as anticancer agents . Additionally, there may be interest in synthesizing new derivatives and studying their biological activities .

properties

IUPAC Name

4-chloro-6-(2,6-dimethylmorpholin-4-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN4O/c1-6-4-15(5-7(2)16-6)9-3-8(11)13-10(12)14-9/h3,6-7H,4-5H2,1-2H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQLZVMRZCOFGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=CC(=NC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-(2,6-dimethylmorpholin-4-yl)pyrimidin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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